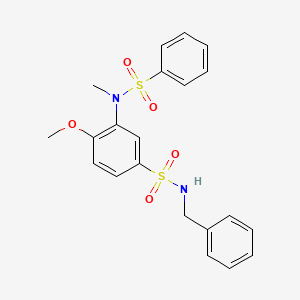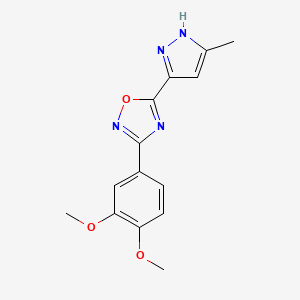
3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is known for its biological activity.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
The compound 3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole and pyrazole families, known for their diverse pharmacological activities. The structural and chemical properties of related compounds have been extensively studied, indicating their potential in various scientific research applications, particularly in the synthesis of new drugs and materials with unique properties.
For instance, research into NH-pyrazoles and their tautomerism has been conducted to understand their structural characteristics better. The study on "The annular tautomerism of the curcuminoid NH-pyrazoles" by Cornago et al. (2009) used X-ray crystallography to determine the structures of four NH-pyrazoles, providing insights into their complex pattern of hydrogen bonds and tautomerism in solution and the solid state, which is crucial for designing drugs with specific target interactions (Cornago et al., 2009).
Antimicrobial and Anti-Proliferative Activities
Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. The study "1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities" by Al-Wahaibi et al. (2021) highlights the synthesis of oxadiazole derivatives and their significant in vitro inhibitory activity against pathogenic bacteria and fungi, as well as their anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Computational and Pharmacological Evaluation
The computational and pharmacological potential of oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions have been explored. Faheem's study, "COMPUTATIONAL AND PHARMACOLOGICAL EVALUATION OF HETEROCYCLIC 1,3,4-OXADIAZOLE AND PYRAZOLES NOVEL DERIVATIVES FOR TOXICITY ASSESSMENT, TUMOUR INHIBITION, ANTIOXIDANT, ANALGESIC AND ANTI-INFLAMMATORY ACTIONS" (2018), demonstrates the binding and inhibitory effects of these compounds, highlighting their potential in drug development for various therapeutic applications (Faheem, 2018).
Synthesis and Characterization for Medicinal Potentials
The synthesis and characterization of 1,3,4-oxadiazole scaffolds for assessing their medicinal potentials have been a focus of research as well. Chennapragada and Palagummi's study on "Synthesis and Characterization of 2-phenyl-5- (1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol- 4-yl) - 1, 3, 4-oxadiazole Scaffolds for Assessing Their Medicinal Potentials" (2018) aimed at discovering novel oxadiazole derivatives with antimicrobial and antioxidant activities, contributing to the development of new therapeutic agents (Chennapragada & Palagummi, 2018).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-6-10(17-16-8)14-15-13(18-21-14)9-4-5-11(19-2)12(7-9)20-3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHQHHMKXUSAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

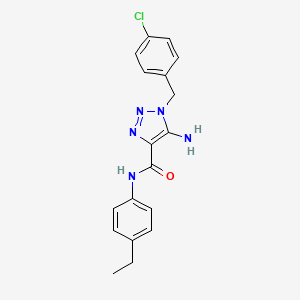
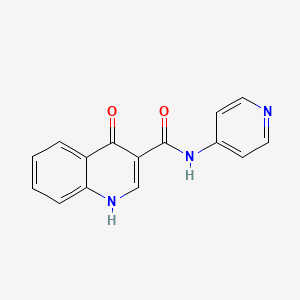
![Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate](/img/structure/B2657362.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657364.png)
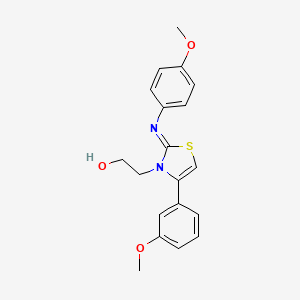
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)

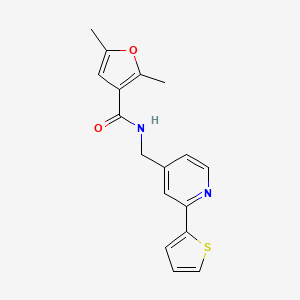



![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)

